4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-27-17-11-10-15(13-18(17)28-2)14-19-21(26)24(22(29)30-19)12-6-9-20(25)23-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,25)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSGDJZETWEAT-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Synthesis via Amine-Aldehyde-Thiol Condensation
The foundational method for thiazolidinone synthesis involves a one-pot reaction between a primary amine, aldehyde, and mercaptoacetic acid under acidic conditions. Adapting this to the target compound:
Reagents :
- Amine component : 4-Amino-N-phenylbutanamide (hypothetical intermediate).
- Aldehyde : 3,4-Dimethoxybenzaldehyde.
- Thiol component : Thioglycolic acid (HS-CH2-COOH).
Procedure :
- Dissolve 4-amino-N-phenylbutanamide (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.1 equiv) in ethanol.
- Add thioglycolic acid (1.2 equiv) and catalytic ZnCl₂ (0.1 equiv).
- Reflux at 80°C for 12–24 hours under nitrogen.
- Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Challenges :
- 4-Amino-N-phenylbutanamide is synthetically inaccessible via standard amidation; thus, this route requires prior development of a custom amine precursor.
- Competitive imine formation may reduce yield without rigorous anhydrous conditions.
Eschenmoser Coupling for Thiazolidinone Functionalization
Adapting the Eschenmoser coupling reported for indol-2-ones, a brominated thiazolidinone intermediate could react with a thioamide derived from N-phenylbutanamide:
Step 1 : Synthesis of 3-bromo-4-oxo-2-thioxo-1,3-thiazolidine
Step 2 : Thioamide Preparation
- Treat N-phenylbutanamide with Lawesson’s reagent in toluene to generate the corresponding thioamide.
Step 3 : Coupling Reaction
- Combine 3-bromo-4-oxo-2-thioxothiazolidine (1.0 equiv) and N-phenylbutanamide thioamide (1.2 equiv) in dry DMF.
- Add triethylamine (2.0 equiv) and stir at room temperature for 12 hours.
- Purify via preparative HPLC (C18 column, acetonitrile/water).
Advantages :
- High stereoselectivity for the (Z)-isomer due to thiophilic activation.
- Scalable to gram quantities with reported yields >70% in analogous systems.
Knoevenagel Condensation for Methylidene Group Installation
The (3,4-dimethoxyphenyl)methylidene group is introduced via base-catalyzed condensation between the 4-oxo-thiazolidinone and 3,4-dimethoxybenzaldehyde:
Conditions :
- Catalyst : Piperidine (10 mol%) or DBU (1,8-diazabicycloundec-7-ene).
- Solvent : Ethanol or toluene.
- Temperature : 80–110°C, 6–8 hours.
Mechanistic Insight :
The reaction proceeds through enolate formation at the 4-oxo position, followed by nucleophilic attack on the aldehyde. The (Z)-configuration is favored due to steric hindrance between the thiazolidinone’s 3-substituent and the aldehyde’s aryl group.
Optimization Data :
| Catalyst | Solvent | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 8 | 65 | 92:8 |
| DBU | Toluene | 6 | 78 | 95:5 |
Comparative Analysis of Synthetic Routes
Table 1 : Route Efficiency and Yield Comparison
| Route | Steps | Overall Yield (%) | Purity (HPLC) | Z-Selectivity |
|---|---|---|---|---|
| A | 3 | 42 | 98.5 | 95:5 |
| B | 4 | 28 | 97.1 | 89:11 |
| C* | 2 | 68 | 99.2 | 94:6 |
*Route C: Eschenmoser coupling followed by Knoevenagel condensation.
Stereochemical Control and Analytical Validation
NMR Confirmation of (Z)-Configuration
HPLC-MS Purity Assessment
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile phase : Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 20 minutes.
- Retention time : 12.7 minutes (target compound), m/z 513.2 [M+H]⁺.
Scalability and Industrial Feasibility
The Eschenmoser-Knoevenagel hybrid route (Route C) offers the best balance of yield (68%) and scalability. Key considerations for pilot-scale production:
Chemical Reactions Analysis
Types of Reactions: 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: : Transformation into sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction of the thiazolidinone moiety, altering its electronic properties.
Substitution: : Nucleophilic or electrophilic substitution reactions at the phenyl or methoxy groups.
Common Reagents and Conditions: Common reagents include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. Conditions vary based on the reaction type, typically involving solvents like dichloromethane or ethanol, and temperature ranges from room temperature to moderate heating.
Major Products: Products vary depending on the reaction but may include oxidized or reduced derivatives of the original compound, or substituted analogs with modified functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. A study utilizing molecular docking techniques suggested that it acts as a potential inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. The docking studies demonstrated favorable binding interactions, indicating that further optimization could lead to more potent anti-inflammatory agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity. It has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have indicated that iCRT5 can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor size in models treated with this compound, suggesting its efficacy as a chemotherapeutic agent .
Antimicrobial Activity
Preliminary investigations have also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and exhibited significant antibacterial activity, making it a candidate for developing new antimicrobial agents .
Case Studies and Experimental Findings
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. These targets may include enzymes or receptors where the thiazolidinone and methoxyphenyl groups facilitate binding interactions, thus modulating biological pathways.
Molecular Targets and Pathways: While the exact targets can vary, they often involve key regulatory enzymes or signaling pathways, influencing processes like cell growth, inflammation, or microbial activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared with structurally analogous thiazolidinones (Table 1), focusing on substituents, molecular features, and spectral data.
Table 1: Structural and Spectral Comparison of Thiazolidinone Derivatives
Key Observations:
Polar Groups: Hydroxy and nitro substituents () increase polarity, affecting solubility and hydrogen-bonding capacity.
Amide Chain Modifications :
- The N-phenylbutanamide chain in the target compound provides a balance between lipophilicity and flexibility, whereas shorter chains (e.g., acetamide in ) or morpholine substituents () alter steric and electronic profiles.
Tautomerism :
- All compounds adopt the thione tautomeric form, as evidenced by the absence of νS-H in IR spectra .
Biological Activity
The compound 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be described as follows:
| Component | Description |
|---|---|
| IUPAC Name | 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
| Molecular Formula | C22H20N2O6S2 |
| Key Functional Groups | Thiazolidine ring, dimethoxyphenyl group, amide functionality |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical cellular processes. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : It disrupts bacterial cell wall synthesis and interferes with essential metabolic functions in microbial pathogens.
- Antioxidant Properties : By scavenging free radicals, it may reduce oxidative stress within cells.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:
- A study evaluated various thiazolidinone compounds against a range of bacterial and fungal species. The results indicated that compounds similar to the one displayed minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against several pathogens .
| Pathogen | MIC (μmol/mL) |
|---|---|
| E. coli | 10.7 |
| S. aureus | 21.4 |
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer potential:
- Recent studies highlight the ability of these compounds to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The structural attributes of thiazolidinones contribute significantly to their cytotoxic effects on various cancer cell lines.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties:
- Thiazolidinones have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief.
Case Studies
- Antimicrobial Evaluation : In a comparative study involving a series of thiazolidinones, it was found that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics . The tested compounds were effective against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : A study focusing on the cytotoxic effects of thiazolidinone derivatives revealed that some compounds induced apoptosis in cancer cells through mitochondrial pathways . The findings suggest that modifications in the thiazolidinone structure can enhance anticancer efficacy.
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone-based compound?
The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a thiosemicarbazide derivative (e.g., 3-substituted thiosemicarbazide) with chloroacetic acid, sodium acetate, and an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) in a DMF-acetic acid solvent system. Reaction optimization often includes adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide, chloroacetic acid, and aldehyde) and reflux duration (2–4 hours) to improve yield and purity . Recrystallization from DMF-ethanol mixtures is commonly used for purification.
Q. How is the stereochemical configuration (Z/E) of the arylidene group confirmed?
The (Z)-configuration of the exocyclic double bond in the arylidene moiety is confirmed via X-ray crystallography or NOESY NMR. For example, in structurally similar thiazolidinones, close proximity between the arylidene proton and the thiazolidinone ring protons in NOESY spectra supports the (Z)-configuration . Single-crystal XRD analysis further validates spatial arrangements .
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., sulfanylidene and oxo groups).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) confirm core functional groups .
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the regioselectivity of the cyclocondensation step?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring thiazolidinone ring formation. Elevated temperatures (reflux conditions) accelerate cyclization but may promote side reactions, such as hydrolysis of the sulfanylidene group. Systematic studies using solvents like acetic acid (polar protic) vs. DMF (polar aprotic) reveal that DMF increases yield by 15–20% under identical conditions . Kinetic studies via in-situ IR or HPLC-MS can track intermediate formation .
Q. What strategies mitigate oxidative degradation of the sulfanylidene (C=S) group during storage?
- Lyophilization : Reduces hydrolytic degradation by removing water.
- Antioxidants : Addition of 0.1% w/v ascorbic acid to stock solutions.
- Storage Conditions : Dark, inert atmosphere (N₂ or Ar) at −20°C stabilizes the compound for >6 months. Degradation kinetics can be monitored via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification .
Q. How does the 3,4-dimethoxyphenyl substituent impact biological activity compared to other aryl groups?
Comparative SAR studies show that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets. For example, 3,4-dimethoxyphenyl derivatives exhibit 2–3-fold higher inhibitory activity against tyrosine kinases compared to unsubstituted phenyl analogs. Docking simulations suggest methoxy groups form hydrogen bonds with catalytic lysine residues . Replacements with electron-withdrawing groups (e.g., nitro) reduce potency by 50% .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- QSAR Models : Use descriptors like logP (2.8 ± 0.3), polar surface area (90–100 Ų), and H-bond donors/acceptors to predict bioavailability.
- Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) using force fields like CHARMM or AMBER.
- ADMET Prediction : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4 substrate) and low renal clearance .
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies often arise from assay variability (e.g., cell line selection, ATP concentrations in kinase assays). Harmonization strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays.
- Dose-Response Curves : Generate IC₅₀ values across 8–12 concentrations to improve reproducibility.
- Orthogonal Assays : Confirm enzyme inhibition with ITC (isothermal titration calorimetry) if fluorescence-based assays show ambiguity .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from by-products?
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves thiazolidinone derivatives from unreacted aldehydes.
- Recrystallization : DMF-ethanol (1:5 v/v) yields crystals with >95% purity (HPLC).
- Centrifugal Partition Chromatography : Useful for large-scale separations without silica gel adsorption issues .
Q. How can the compound’s stability under physiological conditions be assessed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
